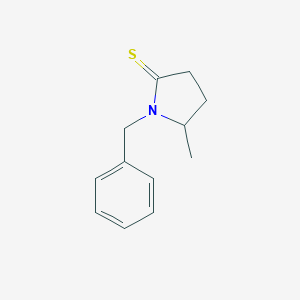

1-Benzyl-5-methylpyrrolidine-2-thione

Descripción

Propiedades

Número CAS |

127839-92-3 |

|---|---|

Fórmula molecular |

C12H15NS |

Peso molecular |

205.32 g/mol |

Nombre IUPAC |

1-benzyl-5-methylpyrrolidine-2-thione |

InChI |

InChI=1S/C12H15NS/c1-10-7-8-12(14)13(10)9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3 |

Clave InChI |

NYDLBBAOBWANFK-UHFFFAOYSA-N |

SMILES |

CC1CCC(=S)N1CC2=CC=CC=C2 |

SMILES canónico |

CC1CCC(=S)N1CC2=CC=CC=C2 |

Sinónimos |

2-Pyrrolidinethione, 5-methyl-1-(phenylmethyl)- |

Origen del producto |

United States |

Advanced Synthetic Methodologies for 1 Benzyl 5 Methylpyrrolidine 2 Thione and Its Analogues

Strategies for Pyrrolidinethione Ring Formation

The construction of the pyrrolidinethione heterocyclic system can be achieved through several primary strategies, including direct cyclization, thionation of existing lactam precursors, and advanced multicomponent reactions.

Cyclization Reactions Towards Pyrrolidinethione Synthesis

The formation of the pyrrolidine (B122466) ring is a foundational step in heterocyclic chemistry. While numerous methods exist for creating the pyrrolidinone (lactam) skeleton, direct cyclization to form the pyrrolidinethione (thiolactam) is less common but achievable. These strategies typically involve the intramolecular cyclization of an acyclic precursor that already contains a thioamide moiety or a precursor that can be converted into one in situ.

One conceptual approach involves the cyclization of a γ-aminothioic acid derivative. For instance, a 4-amino-substituted pentanethioic acid, appropriately N-benzylated, could undergo intramolecular condensation to form the five-membered thiolactam ring. The success of such reactions is often dependent on the choice of activating agents to facilitate the amide bond formation and the stability of the thioacid precursor.

Thionation Reactions of Pyrrolidinone Precursors and Lactams

The most direct and widely employed method for the synthesis of 1-benzyl-5-methylpyrrolidine-2-thione is the thionation of its corresponding lactam precursor, 1-benzyl-5-methylpyrrolidin-2-one (B2780622). nih.gov This transformation involves the replacement of the carbonyl oxygen atom with a sulfur atom.

Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is the most prominent and effective reagent for this conversion. organic-chemistry.orgnih.gov The reaction mechanism involves a [2+2] cycloaddition of the carbonyl group to the P=S bond of the reactive dithiophosphine ylide, which is in equilibrium with Lawesson's reagent in solution. organic-chemistry.orgnih.gov This is followed by the formation of a stable P=O bond, which drives the reaction to completion, yielding the desired thiolactam. organic-chemistry.org The reaction is typically carried out by refluxing the lactam with Lawesson's reagent in an anhydrous, inert solvent like toluene (B28343) or xylene. beilstein-journals.orgarkat-usa.org

Other thionating agents, such as phosphorus pentasulfide (P₄S₁₀), can also be used, though they often require harsher reaction conditions and may lead to lower yields compared to Lawesson's reagent. nih.gov Recent advancements have focused on improving the workup procedures for reactions involving Lawesson's reagent to facilitate the removal of phosphorus-containing byproducts. beilstein-journals.org Mechanochemical methods, using ball-milling to conduct the thionation in a solvent-free manner, have also been developed, offering a greener alternative to traditional solution-phase synthesis. researchgate.net

| Thionating Reagent | Typical Solvent | General Conditions | Key Advantages |

|---|---|---|---|

| Lawesson's Reagent | Toluene, Xylene | Reflux, 1-4 hours | Mild conditions, high yields, good functional group tolerance. organic-chemistry.org |

| Phosphorus Pentasulfide (P₄S₁₀) | Pyridine, Toluene | High temperature, prolonged reaction | Lower cost, suitable for certain substrates. nih.gov |

| Lawesson's Reagent (Mechanochemical) | Solvent-free | Ball-milling, room temp. | Environmentally friendly, rapid reaction times. researchgate.net |

Multicomponent and Cascade Reactions for Pyrrolidinethione Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, represent a highly efficient strategy for synthesizing complex heterocyclic structures. nih.govnih.gov While direct MCRs for pyrrolidinethiones are not extensively documented, it is plausible to devise such a synthesis. A hypothetical MCR could involve a 1,3-dipolar cycloaddition of an azomethine ylide (generated in situ from an amino acid and an aldehyde) with a dipolarophile containing a thiocarbonyl group.

More practically, MCRs can be used to assemble the pyrrolidinone core, which is then subjected to a subsequent thionation step as described previously. For example, a three-component reaction of an amine, an aldehyde, and a γ-keto acid or ester could furnish a highly substituted pyrrolidinone, which can then be converted to the corresponding thiolactam. Cascade reactions, which involve a sequence of intramolecular transformations, can also be employed to construct the pyrrolidine ring system from acyclic starting materials, followed by thionation.

Stereoselective and Enantioselective Synthesis of Pyrrolidinethione Derivatives

The methyl group at the C5 position of this compound creates a stereocenter. Therefore, the synthesis of enantiomerically pure or enriched forms of this compound requires stereoselective methods. These approaches typically focus on establishing the stereochemistry of the pyrrolidinone precursor, which is then converted to the target thione.

Chiral Auxiliary Approaches in Pyrrolidinethione Construction

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered.

For the synthesis of chiral 5-substituted pyrrolidinones, auxiliaries such as Evans' oxazolidinones or pseudoephedrine can be employed. wikipedia.org For example, an N-acylated oxazolidinone can undergo a diastereoselective conjugate addition to an α,β-unsaturated ester, followed by N-alkylation and cyclization to form the chiral pyrrolidinone ring. wikipedia.org Another strategy involves the stereocontrolled ring-opening of aziridines with chiral enolates derived from pseudoephedrine amides, which leads to γ-amino amides that can be cyclized to form enantiopure pyrrolidin-2-ones. nih.gov The resulting enantiomerically enriched 1-benzyl-5-methylpyrrolidin-2-one can then be thionated to yield the target thiolactam without affecting the established stereocenter.

| Chiral Auxiliary | Key Reaction Type | Stereochemical Control Mechanism |

|---|---|---|

| Evans' Oxazolidinones | Alkylation, Aldol (B89426), Conjugate Addition | Steric hindrance from the auxiliary's substituents directs the approach of the electrophile. wikipedia.org |

| Pseudoephedrine | Enolate Alkylation | The auxiliary forms a rigid chelated enolate, exposing one face to electrophilic attack. wikipedia.org |

| SAMP/RAMP Hydrazines | α-Alkylation of Carbonyls | Forms a chiral hydrazone, whose metallated derivative undergoes highly diastereoselective alkylation. |

Asymmetric Catalysis for Enantioenriched Pyrrolidinethiones

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, using a small amount of a chiral catalyst to generate large quantities of a chiral product. nih.gov Various catalytic methods have been developed for the asymmetric synthesis of 2,5-disubstituted pyrrolidines and their precursors. nih.govacs.orgacs.orgrsc.org

One of the most powerful methods is the metal-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. In this approach, an imine derived from a glycine (B1666218) ester and an aldehyde reacts with an alkene in the presence of a chiral metal complex (e.g., using copper, silver, or zinc catalysts with chiral ligands). This reaction can build the pyrrolidine ring with multiple stereocenters in a single, highly controlled step. To synthesize the precursor for this compound, an N-benzyl iminoester could be reacted with propene, catalyzed by a chiral Lewis acid, to form the desired 5-methyl-substituted pyrrolidine ester, which can then be cyclized and thionated.

Organocatalysis, using small chiral organic molecules as catalysts, has also emerged as a robust tool for synthesizing chiral pyrrolidines. nih.govrsc.org For instance, chiral secondary amines like proline and its derivatives can catalyze the asymmetric Michael addition of aldehydes or ketones to nitroalkenes, leading to intermediates that can be cyclized to form enantioenriched pyrrolidines. nih.gov Subsequent functional group manipulations and thionation would lead to the final target compound.

Diastereoselective Routes to Substituted Pyrrolidinethiones

The synthesis of enantiomerically pure substituted pyrrolidines is of great importance for the development of new drugs and chiral catalysts. mdpi.com Achieving control over the stereochemistry at the C-5 position, which bears the methyl group in the target compound, is a critical aspect of its synthesis. While direct diastereoselective methods for pyrrolidinethiones are not extensively documented, strategies developed for substituted pyrrolidines and their oxygen analogues, pyrrolidinones, offer viable and adaptable pathways.

One powerful approach involves multicomponent reactions (MCRs) which allow for the construction of complex molecular scaffolds with multiple stereocenters in a single operation. nih.gov For instance, a TiCl₄-catalyzed multicomponent reaction between an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent has been shown to produce highly substituted pyrrolidine derivatives with excellent diastereoselectivity. nih.gov By carefully selecting chiral starting materials, this method can establish up to three contiguous asymmetric centers. The resulting pyrrolidine can then be converted to the corresponding lactam and subsequently thionated to yield the desired pyrrolidinethione.

Another established strategy is the use of azomethine ylide cycloadditions. While these reactions can sometimes result in mixtures of endo/exo adducts, specific protocols have been developed to achieve high diastereoselectivity. acs.org By controlling the reaction cascade, it is possible to synthesize substituted pyrrolidines with high diastereomeric purity, which can serve as precursors to the target thiolactam.

Furthermore, reductive amination procedures on pyrrolidine-2,4-diones have been optimized to produce pyrrolidinone-containing dipeptide analogues with high yield and excellent diastereoselectivity. nih.gov This highlights the potential of using chiral precursors to guide the stereochemical outcome of subsequent transformations on the pyrrolidine ring. The resulting chiral pyrrolidinone can be readily converted to the corresponding this compound using thionating agents like Lawesson's reagent or phosphorus pentasulfide.

Table 1: Overview of Diastereoselective Synthesis Approaches for Pyrrolidine Scaffolds

| Method | Key Features | Potential for Pyrrolidinethione Synthesis | Reference |

| Multicomponent Reactions (MCRs) | One-pot synthesis, high efficiency, creation of multiple stereocenters. | Synthesis of a highly substituted pyrrolidine precursor with controlled stereochemistry, followed by cyclization and thionation. | nih.gov |

| Azomethine Ylide Cycloaddition | Controlled reaction cascade to afford high diastereomeric purity. | Formation of a stereochemically defined pyrrolidine ring that can be converted to the target thiolactam. | acs.org |

| Reductive Amination of Pyrrolidine-2,4-diones | High yield and excellent diastereoselectivity using chiral starting materials. | Synthesis of a chiral pyrrolidinone intermediate, which can be directly thionated. | nih.gov |

Functionalization and Derivatization Strategies for this compound

Functionalization of the core this compound structure allows for the generation of a library of analogues for various applications. Strategies can target the nitrogen atom of the thiolactam, the pyrrolidine ring itself, or the peripheral benzyl (B1604629) group.

While the title compound already possesses an N-benzyl group, understanding the reactivity of the thiolactam nitrogen is crucial for synthesizing analogues or performing further modifications. The N-acylation of thiolactams can be achieved with high enantioselectivity using amidine-based catalysts. nih.gov This kinetic resolution method provides a pathway to enantiomerically enriched N-acylated thiolactams. Density functional theory calculations suggest that the reaction proceeds through the N-acylation of the lactim tautomer, with cation-π interactions playing a key role in chiral recognition. nih.gov

In contrast to acyclic thioamides which tend to undergo S-arylation, cyclic thiolactams preferentially undergo N-arylation when reacted with diaryliodonium salts under basic, transition-metal-free conditions. rsc.org This provides a direct method for introducing various aryl groups at the nitrogen position.

Table 2: N-Functionalization Reactions of Thiolactams

| Reaction | Reagents and Conditions | Product Type | Selectivity | Reference |

| Asymmetric N-Acylation | Amidine-based catalysts (e.g., Cl-PIQ, BTM) | N-Acyl Thiolactams | Excellent enantioselectivity | nih.gov |

| N-Arylation | Diaryliodonium salts, base, transition-metal-free | N-Aryl Thiolactams | Preferential N-arylation over S-arylation | rsc.org |

Direct functionalization of the C-H bonds of the pyrrolidine ring is a powerful strategy for introducing molecular complexity. researchgate.net Recent advances have enabled the regio- and diastereoselective functionalization of 2-substituted pyrrolidines. acs.orgnih.gov Using an internal oxidant like o-benzoquinone, it is possible to selectively functionalize the secondary α-C-H bond (C-5) over the tertiary one in a 2-substituted pyrrolidine. nih.gov This leads to the formation of a 2,5-disubstituted pyrrolidine after subsequent nucleophilic addition. Such a strategy could be employed to introduce substituents at the C-5 position of a suitable pyrrolidine precursor with high diastereoselectivity.

Furthermore, palladium-catalyzed C(sp³)–H arylation has been successfully applied to pyrrolidines at the C-4 position using directing groups like aminoquinoline amides. acs.org This allows for the introduction of aryl groups at a position that is typically unreactive. Metal-free direct C-H functionalization methods have also been developed, leading to the formation of pyrrolinium-based compounds which can then be further modified. rsc.org These methodologies open up avenues for creating a diverse range of analogues by modifying the pyrrolidine core of the target molecule.

The N-benzyl group offers a readily modifiable handle for synthesizing a wide array of derivatives. A straightforward approach is to utilize variously substituted benzyl halides in the initial synthesis to introduce the N-(substituted benzyl) moiety. This strategy has been employed in the synthesis of N-substituted piperidines and pyrrolidines. acs.orgnih.gov Both electron-donating and electron-withdrawing groups on the benzyl bromide are generally well-tolerated in these N-alkylation reactions. semanticscholar.org

For instance, the synthesis of N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine derivatives has been accomplished starting from L-proline, demonstrating the feasibility of incorporating a substituted N-benzyl group as part of a multi-step synthesis. researchgate.net The presence of the N-benzyl group has been noted to be significant for the biological activity in certain classes of compounds. researchgate.net

Table 3: Methods for Introducing Substituents on the N-Benzyl Group

| Method | Description | Example Substituents | Reference |

| Direct N-Alkylation | Reaction of the parent pyrrolidine-2-thione (B1333366) with a substituted benzyl halide (e.g., bromide or chloride). | Electron-donating groups (e.g., methoxy), electron-withdrawing groups (e.g., fluoro, chloro). | semanticscholar.org |

| Multi-step Synthesis from Functionalized Precursors | Incorporating the substituted benzyl group at an early stage of the synthesis, for example, by N-benzylation of a proline derivative. | Amino, fluoro, chloro groups on the phenyl ring. | researchgate.net |

Advanced Spectroscopic and Crystallographic Elucidation of Pyrrolidinethione Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Determination

NMR spectroscopy stands as a powerful, non-destructive tool for determining the molecular structure of organic compounds in solution. Through a suite of 1D and 2D experiments, it is possible to map out the complete covalent framework and infer stereochemical relationships and conformational preferences.

One-dimensional (1D) NMR spectra, specifically ¹H and ¹³C NMR, provide initial information about the chemical environment of protons and carbons within the molecule. For 1-Benzyl-5-methylpyrrolidine-2-thione, the ¹H NMR spectrum would show distinct signals for the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) (CH₂) protons, the protons on the pyrrolidinethione ring, and the methyl (CH₃) group protons. The ¹³C NMR spectrum would similarly display unique resonances for each carbon atom.

While 1D NMR provides essential data, two-dimensional (2D) NMR experiments are required to piece together the molecular puzzle. emerypharma.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the pyrrolidine (B122466) ring, helping to establish their sequence (e.g., H-5 to H-4, H-4 to H-3). It confirms the connectivity within the five-membered ring spin system. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbon atoms (one-bond ¹H-¹³C correlations). sdsu.edu It allows for the unambiguous assignment of which proton signal corresponds to which carbon signal. For instance, the signal for the methyl protons would show a cross-peak with the signal for the methyl carbon. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). sdsu.edu HMBC is crucial for connecting different fragments of the molecule. emerypharma.com For example, it would show correlations from the benzylic CH₂ protons to the carbons of the phenyl ring and to the C-2 (thione) and C-5 carbons of the pyrrolidinethione ring, confirming the attachment of the benzyl group to the nitrogen atom. researchgate.net Correlations from the methyl protons to C-5 would confirm its position.

The diastereotopic nature of the benzylic methylene protons, adjacent to the nitrogen and near the chiral center at C-5, can often be observed in the ¹H NMR spectrum. researchgate.net Due to the chiral environment, these two protons are chemically non-equivalent and may appear as two distinct signals, each split by the other into a doublet (an AB quartet), rather than a simple singlet.

Table 1: Hypothetical ¹H and ¹³C NMR Data and Key 2D NMR Correlations for this compound

| Position | Atom | ¹H δ (ppm) | ¹³C δ (ppm) | COSY (¹H-¹H) Correlations | HMBC (¹H-¹³C) Correlations |

| 1 | N | - | - | - | - |

| 2 | C=S | - | ~220.0 | - | H-3, H-1' |

| 3 | CH₂ | ~2.80 | ~35.0 | H-4 | C-2, C-4, C-5 |

| 4 | CH₂ | ~2.10 | ~28.0 | H-3, H-5 | C-2, C-3, C-5 |

| 5 | CH | ~4.10 | ~65.0 | H-4, H-6 | C-2, C-3, C-4, C-6 |

| 6 | CH₃ | ~1.30 | ~18.0 | H-5 | C-4, C-5 |

| 1' | CH₂ | 4.95 (A), 4.25 (B) | ~52.0 | H-1'(B) | C-2, C-5, C-1'', C-2'' |

| 1'' | C | - | ~136.0 | - | H-1', H-2'' |

| 2''/6'' | CH | ~7.30 | ~128.5 | H-3'' | C-1'', C-4'' |

| 3''/5'' | CH | ~7.35 | ~129.0 | H-2'', H-4'' | C-1'', C-5'' |

| 4'' | CH | ~7.25 | ~127.5 | H-3'' | C-2'' |

The five-membered pyrrolidine ring is not planar and adopts puckered conformations to minimize steric and torsional strain. The two most common conformations are the "envelope" and "twist" (or half-chair) forms. nih.gov The specific conformation and the orientation of substituents (axial vs. equatorial) can be determined through detailed analysis of NMR data, particularly vicinal proton-proton coupling constants (³JHH). nih.gov

The Karplus relationship describes the correlation between the ³JHH value and the dihedral angle between the coupled protons. nih.gov By measuring these coupling constants from the ¹H NMR spectrum, researchers can calculate the dihedral angles around the C-C bonds in the ring and thereby deduce its preferred conformation. nih.govrsc.org For this compound, the analysis of coupling constants between H-5, H-4, and H-3 would provide critical information about the ring's pucker and the pseudoaxial or pseudoequatorial orientation of the C-5 methyl group. nih.gov The presence of bulky substituents, like the N-benzyl group, can significantly influence the conformational equilibrium of the ring.

Pyrrolidinethiones can exist in equilibrium with their thiol tautomers (pyrrolidine-2-thiols). This is a form of prototropic tautomerism, involving the migration of a proton. scienceinfo.com

Thione Form ⇌ Thiol Form

NMR spectroscopy is an excellent method for studying such equilibria. nih.gov If the rate of interconversion is slow on the NMR timescale, separate signals for both tautomers may be observed. If the interconversion is fast, averaged signals will be seen. The position of the equilibrium can be influenced by factors such as solvent polarity and hydrogen-bonding capability. researchgate.net For instance, in a hydrogen-bond accepting solvent, the equilibrium might shift. nih.gov The presence of the thiol tautomer could be confirmed by the appearance of a signal for an S-H proton in the ¹H NMR spectrum and a downfield shift for the C-2 carbon in the ¹³C NMR spectrum as it changes from a C=S bond to a C-S single bond within an enamine-like system.

High-Resolution Mass Spectrometry for Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the molecular formula of a compound and for elucidating its structure through the analysis of fragmentation patterns.

In mass spectrometry, molecules are ionized and then fragmented. The pattern of fragments produced is a molecular fingerprint that provides structural information. For compounds like this compound, common fragmentation processes under techniques like electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) can be predicted. wvu.eduresearchgate.net

Key fragmentation pathways often involve the weakest bonds and the formation of stable ions or neutral fragments. youtube.com

Alpha-Cleavage: A primary fragmentation pathway for N-benzyl compounds is the cleavage of the C-N bond, leading to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at a mass-to-charge ratio (m/z) of 91. This is often one of the most abundant ions in the spectrum.

Ring Fragmentation: The pyrrolidinethione ring itself can undergo various cleavage patterns. This can include the loss of the thione group (CS) or fragmentation into smaller iminium ions. The fragmentation of the pyrrolidine ring is a characteristic feature for this class of compounds. wvu.eduojp.gov

McLafferty Rearrangement: While less direct for this specific structure, rearrangement reactions can occur, involving hydrogen transfer followed by fragmentation, leading to characteristic neutral losses.

The study of these pathways, often aided by isotope labeling and multi-stage mass spectrometry (MSⁿ), allows for a detailed reconstruction of the molecule's connectivity. researchgate.net

Table 2: Predicted HRMS Fragmentation Data for this compound (C₁₂H₁₅NS)

| m/z (Predicted) | Formula | Possible Fragment Identity | Fragmentation Pathway |

| 217.0925 | [C₁₂H₁₅NS]⁺ | Molecular Ion (M⁺) | - |

| 126.0660 | [C₇H₁₂N]⁺ | [M - C₅H₃S]⁺ | Ring fragmentation |

| 112.0503 | [C₆H₁₀N]⁺ | [M - C₆H₅S]⁺ | Ring fragmentation |

| 91.0548 | [C₇H₇]⁺ | Tropylium ion | Alpha-cleavage of benzyl group |

| 84.0813 | [C₅H₁₀N]⁺ | Methylpyrrolidine iminium ion | Cleavage of benzyl group |

A key advantage of HRMS is its ability to measure the mass of an ion with very high accuracy (typically with an error of <5 ppm). nih.gov This precise mass measurement allows for the unambiguous determination of the elemental formula of the molecular ion and its fragments. For example, HRMS can easily distinguish between ions with the same nominal mass but different elemental compositions.

Furthermore, HRMS coupled with tandem mass spectrometry (MS/MS) is a powerful tool for differentiating between structural isomers. nih.govmaastrichtuniversity.nl Isomers will have the exact same molecular weight but will often produce different fragment ions or the same fragment ions in different relative abundances upon collision-induced dissociation (CID). nih.gov By comparing the MS/MS spectra, even closely related isomers of this compound (e.g., with the methyl group at a different position on the ring or a different substitution pattern on the benzyl ring) can be distinguished. researchgate.net

X-ray Crystallography for Definitive Solid-State Structure and Conformational Insights

Determination of Bond Lengths, Angles, and Dihedral Angles

No published crystallographic data is available to populate a table of bond lengths, angles, and dihedral angles for this compound.

Investigation of Intermolecular Interactions and Crystal Packing

Without a determined crystal structure, a detailed analysis of the intermolecular interactions and the crystal packing motif for this compound cannot be provided. Such an analysis would typically describe the nature and geometry of any hydrogen bonds, halogen bonds, π-π stacking, or other non-covalent interactions that govern the supramolecular assembly in the solid state.

Mechanistic Investigations and Reaction Dynamics of Pyrrolidinethione Transformations

Kinetic Studies of Reactions Involving 1-Benzyl-5-methylpyrrolidine-2-thione

Currently, there is a notable absence of specific kinetic data for reactions involving this compound in peer-reviewed scientific literature. Kinetic studies are fundamental to understanding reaction rates, determining rate laws, and elucidating reaction mechanisms. Such studies would typically involve monitoring the concentration of reactants and products over time under various conditions (e.g., temperature, concentration, solvent).

For analogous thiollactam systems, kinetic investigations have revealed that the rates of their reactions, such as alkylation or oxidation, are highly dependent on the nature of the electrophile or oxidant, the solvent polarity, and the temperature. It is reasonable to hypothesize that similar dependencies would be observed for this compound.

Hypothetical Kinetic Data for S-Alkylation of a Generic Pyrrolidinethione

| Experiment | [Pyrrolidinethione] (M) | [Alkyl Halide] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 3.1 x 10⁻⁵ |

This table is illustrative and does not represent experimental data for this compound.

Elucidation of Reaction Mechanisms for Thione Reactivity

The reactivity of the thiocarbonyl group in this compound is the cornerstone of its chemical behavior. The sulfur atom, being more polarizable and a better nucleophile than the oxygen atom in the corresponding lactam, dictates the characteristic reactions of this class of compounds.

Key reaction mechanisms applicable to pyrrolidinethiones include:

S-Alkylation: As a soft nucleophile, the sulfur atom readily reacts with soft electrophiles like alkyl halides. This reaction proceeds via an SN2 mechanism, where the sulfur atom attacks the electrophilic carbon, displacing the halide.

Thionation to Thioimidates: Treatment with strong alkylating agents, such as Meerwein's salt (triethyloxonium tetrafluoroborate), can lead to the formation of thioimidate salts.

Oxidation: The thione can be oxidized to the corresponding sulfine (B13751562) or, under stronger conditions, to the sulfene, which are highly reactive intermediates.

Hydrolysis: Under acidic or basic conditions, the thiollactam can be hydrolyzed to the corresponding aminocarboxylic acid and hydrogen sulfide. The mechanism typically involves nucleophilic attack on the thiocarbonyl carbon.

Influence of Electronic and Steric Factors on Reaction Pathways

The reaction pathways of this compound are significantly influenced by both electronic and steric factors originating from its substituents.

Electronic Effects: The benzyl (B1604629) group on the nitrogen atom is primarily an electron-withdrawing group via induction, which can slightly decrease the nucleophilicity of the nitrogen atom. However, the lone pair on the nitrogen can participate in resonance with the thiocarbonyl group, increasing the electron density on the sulfur atom and enhancing its nucleophilicity. The methyl group at the 5-position is a weak electron-donating group, which can subtly influence the electron density of the ring.

Steric Effects: The benzyl group is sterically demanding and can hinder the approach of bulky reagents to the nitrogen atom and the adjacent thiocarbonyl group. Similarly, the methyl group at the 5-position can create steric hindrance, influencing the stereochemical outcome of reactions at the C5 position or affecting the approach of reagents to that face of the molecule. For instance, in reactions involving the enethiolate form, the stereoselectivity of alkylation would be influenced by the steric bulk of the benzyl and methyl groups.

Role of Catalysis and Reaction Conditions in Mechanistic Outcomes

Catalysis and reaction conditions play a pivotal role in directing the mechanistic outcomes of reactions involving pyrrolidinethiones.

Acid Catalysis: In reactions like hydrolysis, acid catalysis facilitates the protonation of the thiocarbonyl sulfur, making the thiocarbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Base Catalysis: Base catalysis can be employed to deprotonate the α-carbon to the thiocarbonyl group, forming an enethiolate. This powerful nucleophile can then participate in a variety of carbon-carbon bond-forming reactions. The choice of base and reaction temperature can influence the regioselectivity and stereoselectivity of these reactions.

Solvent Effects: The choice of solvent is crucial. Polar aprotic solvents, such as DMF or DMSO, are often used for S-alkylation reactions as they can solvate the cation while leaving the nucleophilic sulfur anion relatively free to react. Protic solvents can participate in hydrogen bonding with the thiocarbonyl group, potentially altering its reactivity.

Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of a reaction. For example, in the alkylation of the enethiolate, lower temperatures often favor the kinetically controlled product, while higher temperatures may allow for equilibration to the more stable thermodynamic product.

Theoretical and Computational Chemistry Approaches to 1 Benzyl 5 Methylpyrrolidine 2 Thione Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic nature of thioamide systems. nih.gov These methods are used to optimize molecular geometries and compute a variety of electronic properties. chemrxiv.org

The electronic properties of the 1-benzyl-5-methylpyrrolidine-2-thione system are largely dictated by the thioamide functional group. Thioamides are generally more polar and possess a more significant dipole moment compared to their amide analogues. researchgate.net The distribution of electrons within the thioamide bond is a key feature; Natural Bond Orbital (NBO) analysis often confirms the presence of n(N) → π*(C=S) delocalization in planar thioamide systems, indicating a degree of double bond character in the C-N bond. nih.gov

DFT calculations can be employed to compute key electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. chemrxiv.org A smaller energy gap suggests higher reactivity. For a molecule like this compound, the benzyl (B1604629) and methyl substituents would modulate the electronic properties of the core pyrrolidine-2-thione (B1333366) ring.

Table 1: Representative Electronic Properties from Quantum Chemical Calculations This table presents typical data obtained from DFT calculations for thioamide-containing molecules. Values are illustrative.

| Property | Description | Typical Calculated Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.5 to -5.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.5 to -0.5 eV |

| HOMO-LUMO Gap (ΔE) | Difference in energy between HOMO and LUMO; indicates chemical reactivity and stability. | 4.0 to 5.5 eV |

| Dipole Moment | A measure of the net molecular polarity. | 3.5 to 5.0 Debye |

The planarity of the thioamide group is a central topic in computational studies, as it is directly related to the n(N) → π*(C=S) electronic delocalization. nih.gov While the planar conformation is often favored, significant deviations can occur. Density functional calculations have been used to explore the stability of nonplanar conformations of various thioamide derivatives. nih.gov

Several factors can influence the stability of nonplanar forms:

Electrostatic Effects: Intramolecular electrostatic interactions can favor twisted or pyramidalized geometries. nih.gov

Ring Strain: Incorporating the thioamide into a strained ring system, such as the five-membered pyrrolidine (B122466) ring, can induce deviation from planarity. nih.gov

Hyperconjugation: Negative hyperconjugative interactions have been shown to stabilize twisted forms in certain thioamide derivatives. nih.gov

Solvent effects, modeled using methods like the polarized continuum model, can also influence the relative stabilities of planar and nonplanar forms. nih.gov

The hydrogen bonding capabilities of the thioamide group are distinct from those of the more common amide group. Computational studies have provided detailed, though sometimes conflicting, insights into these interactions. researchgate.netnih.gov While this compound is a tertiary thioamide and thus cannot act as a hydrogen bond donor via an N-H group, its sulfur atom can act as a hydrogen bond acceptor.

Early computational work suggested that thioamides are weaker hydrogen bond acceptors than their corresponding amides. researchgate.netnih.gov This is often attributed to the lower partial negative charge on the sulfur atom compared to the oxygen in an amide. chemrxiv.org However, more recent calculations indicate that this is not always the case. In more polar environments, thioamides may function as hydrogen bond acceptors with strength comparable to or even greater than amides. nih.gov Furthermore, the geometry of the interaction is critical; certain approach angles may favor stronger hydrogen bonds to sulfur. chemrxiv.orgchemrxiv.org

Studies on model dimers like formamide (B127407) and thioformamide (B92385) have been used to quantify these interactions. researchgate.netacs.org

Table 2: Calculated Hydrogen Bond Strengths for Thioformamide (TFA) and Formamide (FA) Dimers Data adapted from B3LYP/6-311++G(2d,2p) level calculations. researchgate.netacs.org

| Interacting Dimer | Hydrogen Bond Type | Average Strength (kcal/mol) |

|---|---|---|

| TFA-FA | SCN−H···O=C | -7.3 ± 0.4 |

| FA-FA | OCN−H···O=C | -6.1 ± 0.3 |

| TFA-TFA | SCN−H···S=C | -5.0 ± 0.1 |

| TFA-FA | OCN−H···S=C | -4.8 ± 0.3 |

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful method for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states. This allows for the calculation of activation energies, providing a theoretical basis for understanding reaction rates and selectivity. While specific computational studies on the reaction pathways of this compound are not detailed in the available literature, the established methodologies are applicable. For instance, studies on related pyrrolidine systems have used these techniques to explore the origins of regio- and stereoselectivity in reactions. researchgate.net Such an investigation for this compound would involve using quantum chemical methods to model proposed reaction steps, locate the transition state structures for each step, and calculate the associated energy barriers.

In Silico Predictions of Conformational Preferences and Isomeric Stability

The five-membered pyrrolidine ring of this compound is not planar and can adopt various conformations, typically described as "envelope" or "twist" forms. The energetic preference for a particular conformation is determined by the interplay of ring pucker and the steric and electronic influences of its substituents—the benzyl group at the nitrogen and the methyl group at the C5 position.

In silico conformational analysis can systematically explore these possibilities. researchgate.netresearchgate.net Computational protocols, often based on DFT, are employed to calculate the energies of different conformers. researchgate.net Because the energy differences between conformers can be very small, high accuracy in the electronic structure method is necessary. researchgate.net The relative population of each conformer at equilibrium can be estimated from their calculated Gibbs free energies using a Boltzmann distribution analysis. researchgate.net For this specific molecule, key conformational questions would include the pseudo-axial versus pseudo-equatorial preference of the C5-methyl group and the rotational orientation of the N-benzyl group.

Table 3: Illustrative Conformational Analysis of a Substituted Pyrrolidine Ring This table provides a conceptual example of data from a conformational search. Energies are relative to the most stable conformer.

| Conformer ID | Ring Pucker | C5-Methyl Position | N-Benzyl Orientation | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|---|---|

| Conf-1 | Envelope | Pseudo-equatorial | Anti | 0.00 | 75.1 |

| Conf-2 | Twist | Pseudo-equatorial | Gauche | 0.85 | 18.6 |

| Conf-3 | Envelope | Pseudo-axial | Anti | 1.50 | 5.3 |

| Conf-4 | Twist | Pseudo-axial | Gauche | 2.10 | 1.0 |

Molecular Docking Simulations for Ligand-Receptor Interaction Hypotheses (focused on chemical binding, not biological activity)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method focuses on modeling the chemical binding interactions and does not predict biological activity. The simulation places the ligand, this compound, into a defined binding site of a receptor and evaluates the fit using a scoring function, which estimates the binding affinity, often in kcal/mol. nih.gov

The results of a docking simulation provide a hypothesis about the binding mode. preprints.org This includes identifying key non-covalent interactions that stabilize the complex, such as:

Hydrophobic interactions: Between the benzyl group or the pyrrolidine ring and nonpolar residues of the receptor.

Hydrogen bonds: The thioamide sulfur can act as a hydrogen bond acceptor. qnl.qa

π-π stacking: The aromatic ring of the benzyl group can interact with aromatic residues (e.g., Phenylalanine, Tyrosine) in the receptor. nih.gov

These simulations can guide further experimental studies by generating plausible hypotheses about how the molecule might interact with a binding partner on a purely chemical basis.

Table 4: Example of Molecular Docking Simulation Results This table shows hypothetical data for this compound docked into an illustrative receptor binding site.

| Docking Pose | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| 1 | -8.2 | PHE 88, TRP 115 | π-π Stacking |

| LEU 45, VAL 92 | Hydrophobic | ||

| SER 112 | Hydrogen Bond (with S atom) | ||

| 2 | -7.5 | TYR 85 | π-π Stacking |

Applications in Advanced Organic Synthesis and Methodology Development

Utilization of Pyrrolidinethiones as Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are instrumental in asymmetric synthesis, providing a temporary source of chirality to guide the formation of a desired stereoisomer. The pyrrolidine (B122466) scaffold is a well-established motif in the design of these auxiliaries. nih.gov However, the use of pyrrolidinethiones, including 1-Benzyl-5-methylpyrrolidine-2-thione, as chiral auxiliaries is not widely documented. The focus in the literature has predominantly been on their oxo-analogs, the pyrrolidinones.

Development of Catalytic Systems Employing Pyrrolidinethione Derivatives

The development of novel catalytic systems is a cornerstone of modern organic synthesis. Pyrrolidine derivatives have been successfully employed both as ligands in metal-catalyzed reactions and as organocatalysts. nih.govmdpi.com The application of pyrrolidinethione derivatives in this context, however, is an area that remains largely unexplored.

Pyrrolidinethione derivatives possess potential as ligands for transition metals, with the sulfur atom acting as a soft donor that could coordinate to various metal centers. The chirality of a molecule like (S)- or (R)-1-Benzyl-5-methylpyrrolidine-2-thione could be transferred to a metal complex, enabling enantioselective catalysis. For instance, such ligands could potentially be used in asymmetric hydrogenations, cross-coupling reactions, or cyclopropanations.

In the realm of organocatalysis, proline and its derivatives have proven to be powerful catalysts for a wide range of transformations. nih.gov While there is extensive research on pyrrolidine-based organocatalysts, those featuring a thione group are not prominent. The unique electronic nature of the thiocarbonyl group could, in theory, modulate the reactivity and selectivity of such catalysts in reactions like Michael additions or aldol (B89426) reactions. Nevertheless, specific reports on the synthesis and application of catalytic systems based on this compound are scarce.

Pyrrolidinethiones as Building Blocks for Complex Heterocyclic Scaffolds

Pyrrolidinethiones can serve as versatile starting materials for the synthesis of more complex heterocyclic structures. The thiocarbonyl group offers a reactive handle for various chemical transformations that are not possible with their lactam counterparts.

One potential application is in thio-Claisen rearrangements or as dienophiles in Diels-Alder reactions, leading to the formation of new ring systems. The sulfur atom can also be a site for alkylation, followed by rearrangement or elimination to introduce further functionality. Additionally, pyrrolidinethiones can be transformed into other heterocyclic systems, such as thiazoles or thiadiazoles, through condensation reactions with appropriate reagents. While these are plausible synthetic routes, the literature does not provide extensive examples specifically starting from this compound.

Design of Pyrrolidinethione-Containing Scaffolds for Chemical Biology Research

The pyrrolidine ring is a common feature in many biologically active compounds and is considered a privileged scaffold in medicinal chemistry. nih.gov The introduction of a thione group in place of a carbonyl can significantly alter the biological properties of a molecule, including its lipophilicity, hydrogen bonding capacity, and metabolic stability.

Pyrrolidinethione-containing scaffolds could be designed as probes to study biological processes or as potential therapeutic agents. The sulfur atom could engage in specific interactions with biological targets, such as metal-containing enzymes. Furthermore, the replacement of an amide bond with a thioamide bond can lead to compounds with altered pharmacokinetic profiles. Despite these intriguing possibilities, the design and application of scaffolds containing this compound for chemical biology research is not a well-documented area.

Development of Novel Synthetic Methodologies Leveraging the Unique Reactivity of Thiones

The thione functional group has a unique reactivity profile that can be exploited for the development of novel synthetic methodologies. Compared to the carbonyl group, the C=S bond is weaker, and the sulfur atom is more polarizable and nucleophilic.

Methodologies that could leverage the reactivity of pyrrolidinethiones include:

Thionation Reactions: While pyrrolidinethiones are often synthesized from their corresponding lactams via thionation (e.g., using Lawesson's reagent), the reverse reaction or further transformations of the thione group are also of synthetic interest.

Reductive Desulfurization: The thione group can be removed under reductive conditions, which can be a useful synthetic step for accessing the corresponding methylene (B1212753) compound.

S-Alkylation and Subsequent Reactions: The sulfur atom can be readily alkylated, and the resulting thioiminium ether can undergo various nucleophilic additions or rearrangements.

Cycloaddition Reactions: The C=S double bond can participate in cycloaddition reactions, providing access to spirocyclic or fused heterocyclic systems.

While these are established reactivities of the thione group, their application in the context of developing novel synthetic methodologies specifically based on this compound is not extensively reported.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.